2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride
Description
2-[(3-Methoxyphenoxy)methyl]morpholine hydrochloride is a morpholine derivative characterized by a 3-methoxyphenoxymethyl substituent attached to the morpholine ring. The methoxy group on the phenyl ring may influence lipophilicity and receptor binding, while the morpholine moiety contributes to solubility and metabolic stability .
Properties
Molecular Formula |
C12H18ClNO3 |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-14-10-3-2-4-11(7-10)16-9-12-8-13-5-6-15-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H |
InChI Key |
HWKHVVUIQQTCTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CNCCO2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride typically involves the reaction of 3-methoxyphenol with epichlorohydrin to form an intermediate epoxide. This intermediate is then reacted with morpholine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then purified through crystallization or other separation techniques to obtain the final compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced under specific conditions to yield different morpholine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The methoxy vs.
- Indeloxazine’s indene ring introduces planar aromaticity, which may enhance binding to hydrophobic pockets in target receptors .
- S1RA’s bulky naphthyl-pyrazole group likely confers selectivity for sigma-1 receptors over other targets .
Pharmacological Activity Comparison
Antimicrobial and Anti-inflammatory Activity
- 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines : Exhibit broad-spectrum antibacterial activity (e.g., against Staphylococcus aureus) and antifungal effects against Candida albicans .
- Ibuprofen-Morpholine Derivatives : Show enhanced anti-inflammatory activity via prodrug mechanisms, suggesting morpholine’s role in improving bioavailability .
Pharmacokinetic and Metabolic Comparison
- Indeloxazine: Metabolized via dihydrodiol formation in the indene ring and glucoside conjugation (alpha-configuration, a rare pathway for xenobiotics) .
- Viloxazine : Likely undergoes hepatic oxidation due to its ethoxy group, with a half-life of ~2–4 hours in humans .
- 3-(Methoxymethyl)morpholine Hydrochloride: The methoxymethyl group may resist hydrolysis, enhancing metabolic stability compared to phenoxymethyl derivatives .
Metabolic Insights: The 3-methoxyphenoxy group in the target compound may undergo O-demethylation or glucuronidation, similar to viloxazine. However, the absence of an indene or naphthyl group could reduce cytochrome P450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
